1-(9-Tert-butyl-9H-fluoren-9-YL)ethan-1-one
Description
Properties
CAS No. |
62731-50-4 |
|---|---|
Molecular Formula |
C19H20O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-(9-tert-butylfluoren-9-yl)ethanone |
InChI |
InChI=1S/C19H20O/c1-13(20)19(18(2,3)4)16-11-7-5-9-14(16)15-10-6-8-12-17(15)19/h5-12H,1-4H3 |
InChI Key |
UFVISHFBGVVPMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 9-Tert-butylfluorene Intermediate
The synthesis generally begins with the preparation of 9-tert-butylfluorene as a key intermediate:
tert-Butylation of Fluorene: This is commonly achieved via Friedel-Crafts alkylation using tert-butyl chloride or tert-butyl alcohol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction selectively substitutes the 9-position of fluorene due to the stability of the resulting carbocation intermediate.
Reaction Conditions: Typically conducted under anhydrous conditions, at low to moderate temperatures (0–25 °C), to minimize polyalkylation or rearrangement side reactions.
Yields: Literature reports yields ranging from 70% to 90%, depending on catalyst loading and reaction time.
Representative Preparation Method (Literature-Informed)
| Step | Reagents & Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| 1 | Fluorene + tert-butyl chloride, AlCl3, CH2Cl2, 0–25 °C | 9-tert-butylfluorene, 75–85% yield | Friedel-Crafts alkylation, anhydrous conditions |
| 2 | 9-tert-butylfluorene + acetyl chloride, AlCl3, 0–25 °C | 1-(9-tert-butyl-9H-fluoren-9-yl)ethan-1-one, 70–80% yield | Friedel-Crafts acylation, controlled addition |
Research Findings and Optimization Insights
Temperature Control: Maintaining low temperatures during reagent addition significantly improves selectivity and yield by minimizing side reactions.
Slow Addition of Reagents: Gradual addition of acylating agents or organometallic intermediates prevents exothermic spikes and promotes uniform reaction.
Solvent Choice: Non-protic, aprotic solvents such as dichloromethane or tetrahydrofuran are preferred to stabilize intermediates and facilitate catalyst activity.
Catalyst Loading: Optimizing Lewis acid catalyst amounts balances reaction rate with byproduct formation.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Effect on Reaction |
|---|---|---|
| Reaction temperature | 0 to 25 °C | Controls selectivity and minimizes side reactions |
| Catalyst type | AlCl3, FeCl3 | Facilitates electrophilic substitution |
| Solvent | CH2Cl2, THF | Stabilizes intermediates |
| Reagent addition rate | Slow (1–2 hours) | Prevents exothermic runaway |
| Yield (alkylation step) | 70–90% | Dependent on catalyst and temperature |
| Yield (acylation step) | 65–85% | Dependent on stoichiometry and temperature |
Chemical Reactions Analysis
1-(9-(tert-Butyl)-9H-fluoren-9-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethanone moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(9-(tert-Butyl)-9H-fluoren-9-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(9-(tert-Butyl)-9H-fluoren-9-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The tert-butyl-substituted fluorenyl ethanone can be compared to structurally analogous compounds, focusing on substituent effects, synthetic methodologies, and physicochemical properties. Key analogs include:
Structural Analogs and Substituent Effects
1-(9,9-Dibutyl-2,7-dichloro-9H-fluoren-4-yl)ethan-1-one (Compound 2)
- Substituents : Two linear butyl groups at the 9-position, chlorine atoms at 2- and 7-positions.
- Properties : The dichloro substituents increase electron deficiency, enhancing reactivity in electrophilic substitutions. Linear butyl groups offer moderate steric hindrance, improving solubility compared to unsubstituted fluorenes but less than tert-butyl analogs .
1-(9,9-Dimethyl-2,7-dichloro-9H-fluoren-4-yl)ethan-1-one (Compound 2-Me) Substituents: Methyl groups at the 9-position, dichloro substitution. Properties: Smaller methyl groups result in higher crystallinity and lower solubility in nonpolar solvents compared to tert-butyl derivatives. The reduced steric bulk may facilitate faster reaction kinetics in further functionalization .
1-(9-Propyl-9H-fluoren-2-yl)ethanone Substituents: Propyl group at the 9-position. Properties: The linear propyl chain provides intermediate solubility and steric effects between methyl and tert-butyl analogs. However, branching absence limits its ability to shield reactive sites .
Physicochemical Properties
| Compound | Substituents | Key Properties |
|---|---|---|
| 1-(9-Tert-butyl-9H-fluoren-9-yl)ethan-1-one | 9-tert-butyl, 4-acetyl | High solubility in organic solvents; steric hindrance slows reaction kinetics |
| 1-(9,9-Dibutyl-2,7-dichloro-...) | 9,9-dibutyl, 2,7-dichloro | Moderate solubility; enhanced electrophilic reactivity due to Cl substituents |
| 1-(9,9-Dimethyl-2,7-dichloro-...) | 9,9-dimethyl, 2,7-dichloro | Low solubility; higher melting point due to crystallinity |
| 1-(9-Propyl-9H-fluoren-2-yl)ethanone | 9-propyl | Intermediate solubility; limited steric shielding |
Research Findings and Trends
- Steric effects : Bulky tert-butyl groups hinder π-π stacking in solid-state structures, reducing crystallinity but enhancing solution processability .
- Electronic effects : Chlorine substituents lower the LUMO energy of fluorene derivatives by ~0.5 eV, enabling tunable charge transport properties in organic semiconductors .
- Yield optimization : tert-butyl analogs exhibit lower yields (~60%) in alkylation steps compared to methyl derivatives (~75%), likely due to steric challenges in nucleophilic substitution .
Biological Activity
1-(9-Tert-butyl-9H-fluoren-9-yl)ethan-1-one, also known as a fluorenyl derivative, is an organic compound with significant potential in biological and medicinal chemistry. Its unique structure, characterized by the presence of a tert-butyl group and an ethanone moiety, allows for diverse interactions with biological systems. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C15H16O
- Molecular Weight : 224.29 g/mol
- CAS Number : 62731-50-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor of certain enzymes involved in oxidative stress, potentially exhibiting antioxidant properties. Additionally, it can modulate signal transduction pathways, influencing cellular responses.
Antimicrobial Activity
Research indicates that the compound exhibits notable antimicrobial properties against various bacterial strains. Notably, it has been tested against both Gram-positive and Gram-negative bacteria.
| Bacteria | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Strong inhibition | 50 µM |
| Escherichia coli | Moderate inhibition | 100 µM |
| Pseudomonas aeruginosa | Weak inhibition | 150 µM |
The agar-well diffusion method has been employed to assess these activities, demonstrating the compound's efficacy in inhibiting bacterial growth .
Anticancer Properties
In vitro studies have shown that this compound possesses anticancer properties. It has been evaluated against various cancer cell lines, with promising results indicating its potential as a therapeutic agent.
| Cell Line | Activity | IC50 (µM) |
|---|---|---|
| HeLa (cervical cancer) | Strong cytotoxicity | 15 µM |
| MCF-7 (breast cancer) | Moderate cytotoxicity | 30 µM |
| A549 (lung cancer) | Weak cytotoxicity | 50 µM |
These findings suggest that the compound may induce apoptosis or inhibit cell proliferation through specific signaling pathways .
Case Studies
Several studies have documented the biological effects of this compound:
- Antimicrobial Study : A study investigating the antimicrobial effects found that derivatives of this compound significantly inhibited the growth of Staphylococcus aureus and other pathogens. The study utilized both in vitro assays and molecular docking simulations to elucidate binding interactions with bacterial enzymes .
- Anticancer Research : Another study focused on its anticancer potential, revealing that the compound effectively reduced cell viability in HeLa cells through induction of apoptosis. Mechanistic studies indicated that it might activate caspase pathways involved in programmed cell death .
- Pharmacological Evaluation : A comprehensive pharmacological evaluation highlighted its role as a precursor in drug development, emphasizing its structural features conducive to further modifications aimed at enhancing bioactivity .
Q & A
Q. What are the common synthetic routes for preparing 1-(9-Tert-butyl-9H-fluoren-9-yl)ethan-1-one?
Methodological Answer: The synthesis typically involves alkylation or Friedel-Crafts acylation of the fluorenyl backbone. For example:
- Grignard Reaction : Reacting 9-Tert-butyl-9H-fluorene with acetyl chloride in the presence of a Grignard reagent (e.g., allyl bromide or aryl magnesium bromides) under anhydrous THF conditions .
- Protection/Deprotection Strategies : Use of tert-butyl groups for steric protection during acylation steps to prevent undesired side reactions .
Table 1: Comparison of Synthetic Conditions
| Reagent/Condition | Yield (%) | Key Step | Reference |
|---|---|---|---|
| Allyl bromide, K₂CO₃, acetone | 64 | Alkylation | |
| PhMgBr, THF, 2 h | 77 | Friedel-Crafts acylation |
Q. How is the structural characterization of this compound validated?
Methodological Answer: X-ray crystallography is the gold standard. Key steps include:
Q. What spectroscopic techniques are essential for purity analysis?
Methodological Answer:
- ¹H/¹³C NMR : Confirm tert-butyl (δ ~1.3 ppm) and ketone functionalities (C=O signal at ~200 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 294.162 for [M+H]⁺) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is used to:
- Calculate HOMO-LUMO gaps to assess redox stability.
- Simulate IR/Vibrational spectra for comparison with experimental data . Note : Basis sets like 6-31G(d,p) are recommended for accuracy. Contradictions between experimental and computed data often arise from solvent effects or crystal packing, requiring explicit solvation models .
Q. What strategies resolve contradictions in crystallographic data refinement?
Methodological Answer:
Q. How does steric hindrance from the tert-butyl group influence reactivity?
Methodological Answer:
- Kinetic Studies : Compare reaction rates with non-bulky analogs (e.g., 9H-fluorenone derivatives).
- X-ray Analysis : Measure C-C bond angles (e.g., C9-C-C angle > 109.5° indicates strain) .
- DFT Calculations : Quantify steric maps using %VBur indices to predict regioselectivity in substitution reactions .
Q. What are the challenges in studying photophysical properties of this compound?
Methodological Answer:
- Quenching Effects : The tert-butyl group may suppress fluorescence via steric-induced aggregation. Mitigate by using dilute solutions or low-temperature measurements .
- Solvent Polarity : Correlate Stokes shifts with solvent polarity parameters (ET30 scale) to assess charge-transfer transitions .
Data Contradiction Analysis
Q. How to address discrepancies between experimental and computational bond lengths?
- Root Cause : Gas-phase DFT calculations neglect crystal lattice forces.
- Resolution : Use periodic boundary conditions (PBC) in software like VASP to incorporate crystal packing effects .
Q. Why do NMR spectra sometimes show unexpected splitting patterns?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
